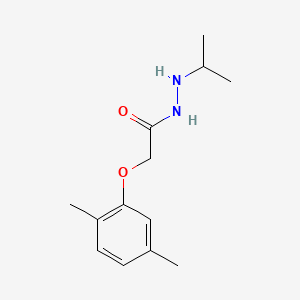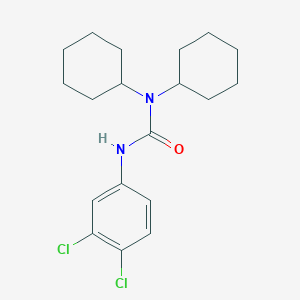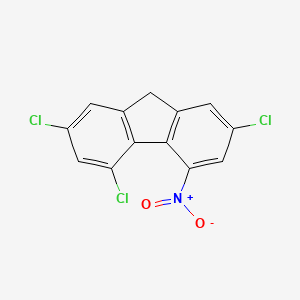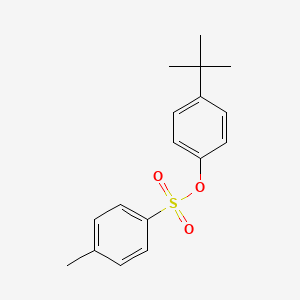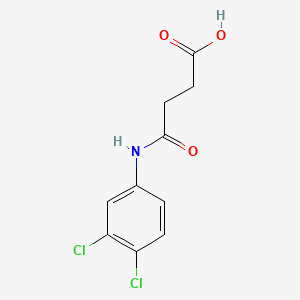
4-(3,4-Dichloroanilino)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-Dichloroanilino)-4-oxobutanoic acid is a chemical compound that belongs to the class of organic compounds known as anilides. These compounds are characterized by the presence of an aniline group attached to a carbonyl group. This particular compound is notable for its dichloro substitution on the aniline ring, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dichloroanilino)-4-oxobutanoic acid typically involves the reaction of 3,4-dichloroaniline with a suitable acylating agent. One common method is the acylation of 3,4-dichloroaniline with succinic anhydride under acidic conditions. The reaction proceeds as follows:
Reactants: 3,4-dichloroaniline and succinic anhydride.
Conditions: The reaction is typically carried out in the presence of a catalyst such as sulfuric acid or phosphoric acid, at elevated temperatures.
Product: The resulting product is this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dichloroanilino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the aniline group to an amine.
Substitution: The dichloro groups on the aniline ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(3,4-Dichloroanilino)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for studying biochemical pathways.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(3,4-Dichloroanilino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The dichloroaniline moiety can interact with enzymes or receptors, potentially inhibiting their activity. The carbonyl group can also participate in hydrogen bonding or other interactions with biological molecules, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichloroaniline: A precursor in the synthesis of 4-(3,4-Dichloroanilino)-4-oxobutanoic acid, used in the production of herbicides and dyes.
4-(3,4-Dichlorophenyl)-4-oxobutanoic acid: Similar structure but with a phenyl group instead of an aniline group.
4-(3,4-Dichlorobenzyl)-4-oxobutanoic acid: Contains a benzyl group, used in different industrial applications.
Uniqueness
This compound is unique due to its specific substitution pattern and functional groups, which confer distinct chemical properties and reactivity. Its dichloroaniline moiety makes it particularly useful in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules.
Properties
Molecular Formula |
C10H9Cl2NO3 |
|---|---|
Molecular Weight |
262.09 g/mol |
IUPAC Name |
4-(3,4-dichloroanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C10H9Cl2NO3/c11-7-2-1-6(5-8(7)12)13-9(14)3-4-10(15)16/h1-2,5H,3-4H2,(H,13,14)(H,15,16) |
InChI Key |
WFQJCNSEYTZNFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CCC(=O)O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






